5-Chloro-2-methoxy-3-propoxypyridine
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Description
5-Chloro-2-methoxy-3-propoxypyridine is a chemical compound with the molecular formula C9H12ClNO2 . It has a molecular weight of 201.65 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methoxy-3-propoxypyridine is 1S/C9H12ClNO2/c1-3-4-13-8-5-7 (10)6-11-9 (8)12-2/h5-6H,3-4H2,1-2H3 .Chemical Reactions Analysis
5-Chloro-2-methoxy-3-propoxypyridine can be used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-3-propoxypyridine has a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .Scientific Research Applications
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Preparation of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling with Aryltrifluorosilanes : In this application, “5-Chloro-2-methoxy-3-propoxypyridine” is used as a reactant in the Hiyama cross-coupling reaction. This reaction is used to prepare biaryl compounds, which are common structures in many pharmaceuticals and organic materials.
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Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with halides. This reaction is widely used in organic chemistry to form carbon-carbon bonds.
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Preparation of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling with Aryltrifluorosilanes : In this application, “5-Chloro-2-methoxy-3-propoxypyridine” is used as a reactant in the Hiyama cross-coupling reaction. This reaction is used to prepare biaryl compounds, which are common structures in many pharmaceuticals and organic materials.
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Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with halides. This reaction is widely used in organic chemistry to form carbon-carbon bonds.
properties
IUPAC Name |
5-chloro-2-methoxy-3-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUJOCRUDRDKGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682441 |
Source
|
Record name | 5-Chloro-2-methoxy-3-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-propoxypyridine | |
CAS RN |
1228957-11-6 |
Source
|
Record name | 5-Chloro-2-methoxy-3-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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